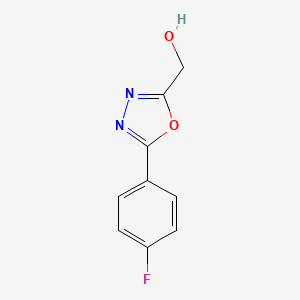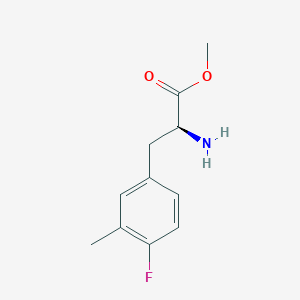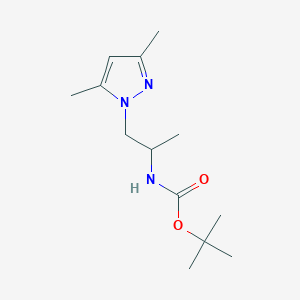![molecular formula C11H14N4O B13056190 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B13056190.png)
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) and boronic acids .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- 4-Aminotetrahydropyran
Uniqueness: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine stands out due to its unique combination of a pyran ring and a pyrazolo[3,4-b]pyridine core. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C11H14N4O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,13) |
Clé InChI |
BSBALZHONLSTKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=NC=CC(=C3C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13056107.png)
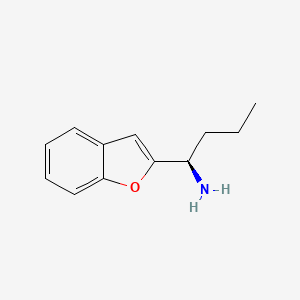




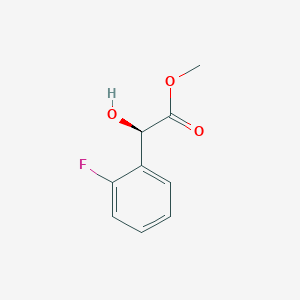
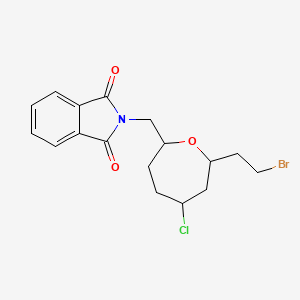
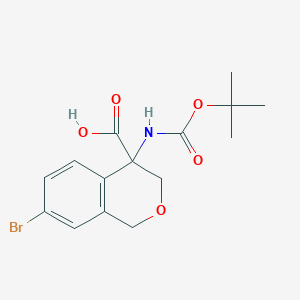
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13056145.png)
![cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl](/img/structure/B13056150.png)
